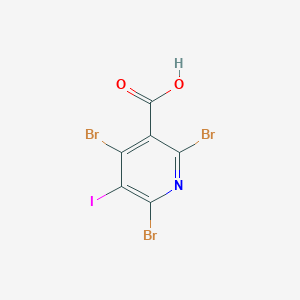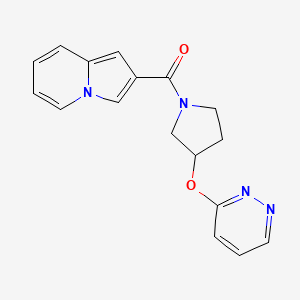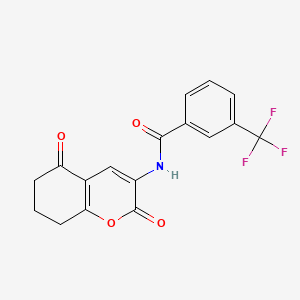![molecular formula C15H15F3N4O3 B2388519 (3-Methoxy-1-methylpyrazol-4-yl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone CAS No. 2380175-28-8](/img/structure/B2388519.png)
(3-Methoxy-1-methylpyrazol-4-yl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps:
Formation of the Pyrazole Ring: This usually starts with the cyclization of appropriate precursors under specific conditions to form the pyrazole core.
Methoxylation and Methylation: Introduction of the methoxy and methyl groups can be achieved via alkylation and methylation reactions.
Azetidinone Formation: Constructing the azetidinone ring often involves cyclization reactions with suitable precursors.
Coupling with Pyridine: The final step involves coupling the pyrazole and azetidinone rings with a pyridine derivative under catalytic conditions, typically using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods: In industrial settings, the production scale may require optimization of reaction conditions to enhance yield and purity, including:
Continuous Flow Synthesis: For better control over reaction parameters and scalability.
Advanced Catalysis: To improve reaction efficiency and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidative transformations, especially at the methoxy and methylpyrazole moieties.
Reduction: Reduction reactions might target the ketone or pyrazole ring.
Substitution: Electrophilic and nucleophilic substitutions could occur primarily on the pyridine and pyrazole rings.
Common Reagents and Conditions:
Oxidation: Use of reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation using Pd/C.
Substitution: Halogenation or nitration under controlled conditions.
Major Products:
Oxidation Products: Various oxidized derivatives depending on the specific reaction site.
Reduction Products: Reduced forms of the compound, such as alcohols or amines.
Substitution Products: Halo- or nitro-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: This compound is utilized in the synthesis of more complex molecules and as a building block in organic chemistry. Biology: Investigated for its potential biological activities, including enzyme inhibition. Medicine: Explored for therapeutic potential, particularly in drug discovery for its structural attributes. Industry: Used in materials science for developing novel materials with specific properties.
Wirkmechanismus
Molecular Targets and Pathways: The exact mechanism of action can be complex, involving interaction with specific enzymes or receptors in biological systems. The trifluoromethyl and pyrazole groups often play key roles in binding to molecular targets, influencing pathways related to enzyme activity, signal transduction, or cellular metabolism.
Vergleich Mit ähnlichen Verbindungen
Comparison with Other Compounds: Compared to other pyrazole and azetidinone derivatives, this compound's trifluoromethyl-pyridine and methanone functionalities provide unique chemical reactivity and biological activity. List of Similar Compounds:
1-Methylpyrazol-4-yl derivatives
Azetidinone derivatives with trifluoromethyl groups
Methoxy-pyridine compounds
Is there something specific about this compound you’re researching?
Eigenschaften
IUPAC Name |
(3-methoxy-1-methylpyrazol-4-yl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N4O3/c1-21-8-11(13(20-21)24-2)14(23)22-6-10(7-22)25-9-3-4-19-12(5-9)15(16,17)18/h3-5,8,10H,6-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LICONAMDBNCGOH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CC(C2)OC3=CC(=NC=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-([2,2'-Bifuran]-5-ylmethyl)-3-benzhydrylurea](/img/structure/B2388437.png)
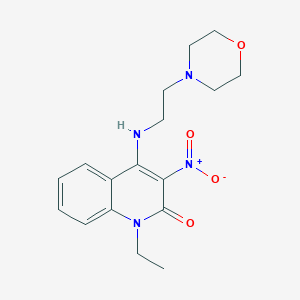
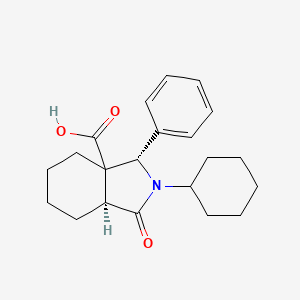
![Ethyl 8-oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B2388440.png)
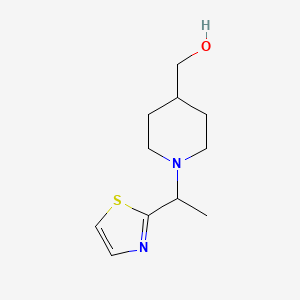

![N-({4-[4-(1H-indol-3-yl)butanoyl]piperazin-1-yl}carbonyl)-L-alanine](/img/structure/B2388447.png)
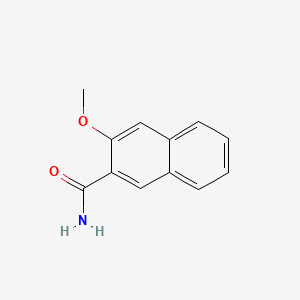
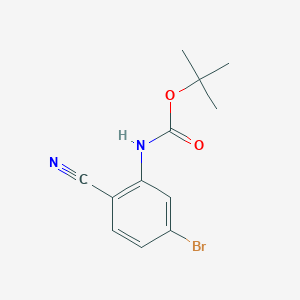
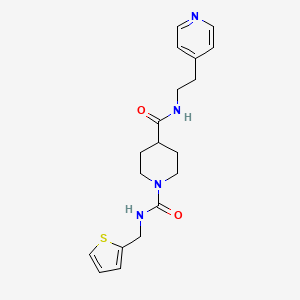
![tert-butyl N-{[(3S,4S)-4-ethoxypyrrolidin-3-yl]methyl}carbamate](/img/structure/B2388455.png)
